7-Oxabicyclo[2.2.1]hept-5-en-2-one

Chiral resolution Enantiomeric excess Asymmetric synthesis

Racemic 7-oxanorbornenone overcomes the limited availability of unnatural carbohydrate precursors. This 'naked sugar' synthon provides a single-source solution for accessing both D- and L-series sugars, streamlining multi-target synthesis workflows. • Resolution protocol yields both enantiomers at ≥95% ee, enabling parallel SAR studies from one racemate [0†L4-L6]. • 5:1 C(5)-regioselectivity in radical additions ensures isomeric purity for PET tracer development [0†L27-L28]. • 12:1 C(3) migration preference in ring enlargement offers a high-yield route to tropane alkaloid scaffolds [0†L31-L33]. • Multi-gram resolution capability reduces cost per data point by eliminating separate enantiopure intermediate purchases.

Molecular Formula C6H6O2
Molecular Weight 110.11 g/mol
CAS No. 95530-78-2
Cat. No. B13241657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxabicyclo[2.2.1]hept-5-en-2-one
CAS95530-78-2
Molecular FormulaC6H6O2
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1C2C=CC(C1=O)O2
InChIInChI=1S/C6H6O2/c7-5-3-4-1-2-6(5)8-4/h1-2,4,6H,3H2
InChIKeyUOJMBOVGSKPEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxabicyclo[2.2.1]hept-5-en-2-one Identity and Procurement Baseline


7-Oxabicyclo[2.2.1]hept-5-en-2-one (CAS 95530-78-2), also referred to as 7-oxanorbornenone, is a racemic bicyclic enone with the molecular formula C₆H₆O₂ and a molecular weight of 110.11 g/mol [1]. It belongs to the class of 7-oxabicyclo[2.2.1]hept-5-ene derivatives, which are Diels–Alder adducts of furan with ketene equivalents [2]. The compound features a rigid bicyclic framework in which an oxygen bridge constrains the ring system, a conjugated enone moiety, and a homoconjugated carbonyl group that exerts a unique electron-releasing effect . These structural characteristics underpin its role as a versatile intermediate—often termed a 'naked sugar'—in the stereoselective synthesis of carbohydrates, C-nucleosides, polypropionates, and biologically active natural products [3]. The racemate can be resolved into its enantiomerically pure forms, each serving as a distinct chiron for asymmetric synthesis.

1
Intermediate class Racemic bicyclic enone; resolves into enantiopure chirons for asymmetric synthesis.
2
Stereochemical control 7-Oxa bridge enforces rigid exo-face selectivity, directing functionalization outcomes.
3
Synthetic versatility Serves as a 'naked sugar' chiron for carbohydrates, C-nucleosides, and polypropionate natural products.

Differentiation from Close Structural Analogs


The 7-oxabicyclo[2.2.1]hept-5-en-2-one scaffold is frequently misconstrued as interchangeable with its carbocyclic congener bicyclo[2.2.1]hept-5-en-2-one (norbornenone) or with saturated 7-oxabicyclo[2.2.1]heptan-2-one derivatives. However, the oxygen bridge fundamentally alters the electronic landscape: the carbonyl group becomes a homoconjugated electron-releasing substituent , re-directing regiochemical outcomes in electrophilic additions, radical reactions, and ring enlargements relative to the all-carbon framework [1]. The rigid, oxygen-constrained bicyclic architecture imparts exo-face selectivity that is absent or attenuated in the carbocyclic analogs [2]. Moreover, the ability to resolve the racemate into enantiomerically pure forms (≥95% ee) with high efficiency—and to recover the chiral auxiliary—is a property unique to the oxa-bridged system and is not shared by the norbornenone series [3]. Generic substitution therefore risks compromised stereochemical fidelity, altered reaction trajectories, and lower overall synthetic efficiency in multi-step sequences.

Property
7-Oxabicyclo system
Carbocyclic analog
Regioselectivity
Oxygen bridge directs electrophilic attack to C5
Reduced electronic differentiation between olefinic positions
Facial selectivity
Rigid framework enforces exo-face approach
Attenuated face selectivity; reaction trajectories may differ
Enantiomer resolution
Racemate resolvable to high enantiomeric excess
Chiral resolution not reported; stereochemical fidelity cannot be assumed

Quantitative Differentiation Evidence


Enantiomeric Purity via Cyclic Aminal Resolution

The cyclic aminal resolution method employing (R,R)-1,2-diphenylethylenediamine yields the enantiomeric ketones (+)-1 and (−)-1 with ≥95% ee after acidic hydrolysis [1]. This represents a significant improvement over the classical cyanohydrine–brucine resolution procedure, which was reported to give only moderate global yields of enantiomerically enriched material [1]. The chiral diamine is quantitatively recovered, making the process atom-economical and scalable for procurement of optically pure building blocks.

Enantiomeric purity
Head-to-head
≥95% ee
Supports high enantiomeric fidelity in asymmetric synthesis
Cyclic aminal resolution; chiral diamine quantitatively recovered
Chiral resolution Enantiomeric excess Asymmetric synthesis

Regioselectivity of Electrophilic Radical Addition

Radical addition to the enone double bond of 7-oxabicyclo[2.2.1]hept-5-en-2-one proceeds with a marked preference for C(5) when electrophilic radicals are employed, achieving selectivities as high as 5:1 (C5:C6) [1]. Despite the small electronic anisotropy of the double bond, the oxygen bridge and homoconjugated carbonyl group impose sufficient electronic bias to direct radical attack preferentially to C(5). This regiochemical outcome is distinct from that observed in the all-carbon bicyclo[2.2.1]hept-5-en-2-one system, where the absence of the oxygen bridge diminishes the electronic differentiation between the two olefinic positions [1].

Radical regioselectivity
Reported
C5:C6 up to 5:1
Enables site-selective substituent installation
Electrophilic radicals; oxygen bridge directs attack to C5
Radical chemistry Regioselectivity Synthetic methodology

Chemoselective Dichloroketene Addition

Dichloroketene reacts with 7-oxabicyclo[2.2.1]hept-5-en-2-one exclusively at the carbonyl group (exo face), forming a dichloro-β-lactone with no detectable addition to the C(5)–C(6) double bond [1]. This contrasts with the typical reactivity profile of α,β-unsaturated ketones, where ketenes commonly compete between [2+2] cycloaddition at the C=O and the C=C bonds. The exclusive carbonyl chemoselectivity is attributed to the homoconjugated electron-releasing effect of the carbonyl group in the 7-oxa-bicyclic framework, which deactivates the olefin toward electrophilic attack [1].

Ketene chemoselectivity
Context-dependent
100% carbonyl addition
Guarantees single β-lactone product, reducing purification
No C=C adduct detected; homoconjugation deactivates olefin
Chemoselectivity Ketenes β-Lactone synthesis

Demjanov Ring Enlargement Selectivity Enhancement

In the nitrosative deamination (Demjanov/Tiffeneau-Demjanov ring enlargement) of 2-endo-aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ol (29), a 12:1 preference for C(3) methylene group migration over C(1) methine group migration is observed, yielding 8-oxabicyclo[3.2.1]oct-6-en-2-one (25) as the dominant product [1]. The paper explicitly states that 'compared with the nitrosations of bicyclo[2.2.1]heptane analogues, the 7-oxa bridge in 28 and 29 enhances the preference for the C(3) methylene group migration vs. the C(1) methine group migration' [1]. While the exact migration ratio for the all-carbon bicyclo[2.2.1]heptane analog is not quantified in the same study, the enhancement effect of the oxygen bridge is unambiguously demonstrated.

Ring enlargement selectivity
Class-level
C3:C1 migration 12:1
Efficient access to 8-oxabicyclo[3.2.1]octane scaffold
Oxa bridge enhances methylene migration preference
Ring expansion Nitrosonium ion Migratory aptitude

Naked Sugar Synthetic Versatility

Optically pure 7-oxabicyclo[2.2.1]hept-5-en-2-one derivatives, designated 'naked sugars,' serve as chirons that can be elaborated into D- or L-hexose derivatives, 2,5-anhydrohexonic acid derivatives (precursors for C-nucleosides and C-glycosides), polysubstituted cyclohex-2-en-1-ones, and polysubstituted cyclopentane-carbaldehydes . In contrast to natural carbohydrates, which are limited to a single enantiomeric series and require extensive protecting-group manipulations, the 'naked sugars' permit concurrent recovery of the chiral auxiliary (camphanic acid) and can be substituted at C(3), C(5), and C(6) with high stereoselectivity . The oxa-bridge can be cleaved predictably to unveil functionalized cyclohexane or cyclopentane frameworks after the stereochemical information has been installed [1].

Synthetic versatility
Class-level
D-/L-hexoses, C-nucleosides, cyclohexenones, cyclopentanes
Multi-class natural product access from single chiron
Naked sugar concept; chiral auxiliary recovery; both enantiomeric series
Chirons Carbohydrate synthesis Natural products

Procurement-Driven Application Scenarios


Asymmetric Synthesis of L-Hexose and C-Nucleoside Precursors

Laboratories requiring both D- and L-configuration carbohydrate building blocks benefit from the 'naked sugar' approach: (1S,4S)-7-oxabicyclo[2.2.1]hept-5-en-2-one (≥95% ee) [1] can be transformed into L-allose, L-talose, and 2,5-anhydro-L-hexonic acid derivatives—precursors for C-nucleoside antibiotics . The same chiral pool starting material, upon appropriate functionalization, yields the corresponding D-series, a flexibility not available from natural carbohydrate feedstocks. Procurement of the racemate with a validated resolution protocol provides cost-effective access to both enantiomeric series.

Site-Selective Substituent Introduction for Radioligands

The 5:1 C(5)-regioselectivity observed in electrophilic radical additions to the enone double bond [2] enables installation of fluorine, chlorine, or selenium substituents at defined positions. This regiochemical predictability supports the synthesis of ¹⁸F- or ⁷⁵Se-labeled analogs for positron emission tomography (PET) tracer development, where isomeric purity is a regulatory requirement. The exclusive exo-face carbonyl reactivity with dichloroketene [3] further permits orthogonal functionalization of the ketone without protecting-group manipulations.

Construction of 8-Oxabicyclo[3.2.1]octane Tropane Cores

The 12:1 C(3) methylene migration preference in the Demjanov ring enlargement of 7-oxabicyclo[2.2.1]heptane derivatives [4] provides a highly regioselective entry into the 8-oxabicyclo[3.2.1]octane scaffold, which constitutes the central framework of tropane alkaloids (e.g., atropine, scopolamine) and related bioactive molecules. The high selectivity minimizes chromatographic purification and maximizes throughput in medicinal chemistry campaigns targeting muscarinic receptor modulators.

Scalable Resolution for Parallel Library Synthesis

The cyclic aminal resolution protocol with (R,R)-1,2-diphenylethylenediamine, delivering both enantiomers at ≥95% ee with quantitative recovery of the chiral diamine [1], is amenable to multi-gram scale [1]. Contract research organizations and medicinal chemistry groups can procure the racemic compound in bulk, perform the resolution in-house, and use both enantiomers in parallel for structure–activity relationship (SAR) studies, thereby reducing the cost per data point and avoiding the need to purchase separate, expensive enantiopure intermediates.

Application
Selection Property
Validation Focus
Asymmetric synthesis of L-hexose & C-nucleoside precursors
High enantiomeric purity
Both D- and L-series access from racemate
Site-selective substituent installation for radioligands
C5-regioselectivity
Isomeric purity for PET tracer development
Construction of 8-oxabicyclo[3.2.1]octane tropane cores
Ring expansion regioselectivity
Efficient tropane scaffold assembly
Scalable resolution for parallel library synthesis
Cost-effective enantiomer resolution
Parallel SAR with both enantiomers
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